3-(4-Bromothiophen-2-yl)but-2-enoic acid
Description
3-(4-Bromothiophen-2-yl)but-2-enoic acid is a brominated thiophene derivative featuring a conjugated α,β-unsaturated carboxylic acid moiety. Notably, thiophene-based compounds are known for their role in organic electronics and bioactive molecule synthesis .
Properties
CAS No. |
832697-55-9 |
|---|---|
Molecular Formula |
C8H7BrO2S |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5(2-8(10)11)7-3-6(9)4-12-7/h2-4H,1H3,(H,10,11) |
InChI Key |
XHDYXLVHDWDZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent groups and functional modifications. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron Effects : The bromothiophene group in the target compound has stronger electron-withdrawing effects compared to methoxy-phenyl (electron-donating) or fluorophenyl (moderate electron-withdrawing). This influences reactivity in cycloadditions and nucleophilic substitutions.
- Functional Groups: The absence of a 4-oxo group (cf. 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid) reduces keto-enol tautomerism, limiting its utility in certain cyclization reactions but enhancing stability for conjugate additions .
Physicochemical Properties
Table 2: Predicted Physicochemical Data
*Estimated based on 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid . †Estimated from analogous carboxylic acids. ‡Typical for aromatic carboxylic acids.
- Acidity: The bromothiophene derivative’s pKa (~2.5) is comparable to other α,β-unsaturated acids, but lower than 3-(2-Fluorophenyl)but-2-enoic acid (expected ~1.8–2.2 due to fluorine’s inductive effect) .
- Thermal Stability: The bromophenyl-oxo analog’s higher boiling point (366.6°C) suggests stronger intermolecular interactions (e.g., dipole-dipole) compared to non-oxo derivatives .
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